3-[4-(Difluoromethyl)phenoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Difluoromethyl)phenoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a difluoromethyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethyl)phenoxy]benzoic acid typically involves the reaction of 4-(difluoromethyl)phenol with 3-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the coupling of the phenol and benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of reaction control and safety. For example, the nitration of similar compounds has been successfully carried out in droplet-based microreactors using mixed acids . This method allows for precise control over reaction parameters, leading to high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethyl)phenoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[4-(Difluoromethyl)phenoxy]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethyl)phenoxy]benzoic acid and its derivatives involves interactions with specific molecular targets. For example, the difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)benzoic acid: Lacks the phenoxy group, making it less complex.
3-(Trifluoromethyl)benzoic acid: Similar to 3-(Difluoromethyl)benzoic acid but with a trifluoromethyl group.
Uniqueness
The difluoromethyl group can enhance the compound’s stability and biological activity, while the phenoxy group allows for further functionalization and derivatization .
Properties
IUPAC Name |
3-[4-(difluoromethyl)phenoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8,13H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKFPQYCXAOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.